5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde: is a chemical compound with the molecular formula C14H7N3O4. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry. The presence of nitro and aldehyde functional groups in this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde typically involves the nitration of 1,10-phenanthroline followed by formylation The nitration process introduces a nitro group at the 5-position of the phenanthroline ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid.
Reduction: 5-Amino-1,10-phenanthroline-2,9-dicarbaldehyde.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde involves multiple pathways:
Direct Action: The compound is activated in an F420-dependent manner, leading to the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites.
Host Modulation: It also induces autophagy in macrophages, which enhances the host’s ability to kill intracellular pathogens.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound used widely in coordination chemistry.
5-Nitro-1,10-phenanthroline: Similar to 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde but lacks the aldehyde groups.
1,10-Phenanthroline-2,9-dicarboxylic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both nitro and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions and make it suitable for diverse applications in chemistry, biology, and industry.
Properties
IUPAC Name |
5-nitro-1,10-phenanthroline-2,9-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O4/c18-6-9-2-1-8-5-12(17(20)21)11-4-3-10(7-19)16-14(11)13(8)15-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGQDPQRKNIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.